1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride
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Overview
Description
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H11ClO. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a bicyclic hydrocarbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3,4-tetrahydronaphthalene with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the hydroxyl group of 1,2,3,4-tetrahydronaphthalene into a carbonyl chloride group, yielding 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride .
Industrial production methods typically involve the catalytic hydrogenation of naphthalene or the hydrocracking of phenanthrene. These processes yield 1,2,3,4-tetrahydronaphthalene, which can then be converted to 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride using the aforementioned synthetic route .
Chemical Reactions Analysis
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Scientific Research Applications
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. This reactivity is utilized in various synthetic and industrial processes .
Comparison with Similar Compounds
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: This compound is a precursor to 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride and shares similar chemical properties.
1,2,3,4-Tetrahydroisoquinoline: This compound has a similar bicyclic structure and is used in the synthesis of various alkaloids and pharmaceuticals.
This compound is unique due to its specific reactivity and applications in various fields of scientific research and industry.
Properties
Molecular Formula |
C11H11ClO |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 |
InChI Key |
AKARIZHKZBLDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)Cl |
Origin of Product |
United States |
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